molecular formula C15H17N3O4 B2949481 N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 899950-76-6

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No.: B2949481
CAS No.: 899950-76-6
M. Wt: 303.318
InChI Key: SOEREWBWIMLIKJ-UHFFFAOYSA-N
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Description

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N1-C(O)-N2-C(O)-) flanked by two distinct substituents:

  • N1-substituent: A branched sec-butyl group (–CH(CH2CH3)2), contributing to lipophilicity and steric bulk.
  • N2-substituent: A 2-carbamoylbenzofuran moiety, featuring a benzofuran heterocycle with a carbamoyl (–CONH2) functional group at the 2-position. This group may enhance hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEREWBWIMLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The oxalamide group is then introduced via a condensation reaction with oxalyl chloride and a suitable amine. The sec-butyl group is added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group.

Scientific Research Applications

Chemistry

In chemistry, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers might study its effects on various biological pathways to determine its efficacy and safety as a medication.

Industry

In industry, this compound could be used in the development of new materials. Its chemical properties might make it suitable for use in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents and applications of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide with structurally related oxalamides:

Compound Name N1-Substituent N2-Substituent Key Features Primary Application Reference
Target Compound sec-butyl 2-carbamoylbenzofuran Branched alkyl, benzofuran with carbamoyl Inferred: Antiviral or enzymatic modulation
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) 4-chlorophenyl Thiazole-pyrrolidine hybrid Chlorophenyl for lipophilicity; thiazole for heterocyclic interaction HIV entry inhibition (EC50 = 0.8 μM)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl Pyridinylethyl Aromatic methoxy groups, pyridine for receptor binding Umami flavor enhancer (EC50 = 3.2 μM at TAS1R1/TAS1R3)
N1-((S)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide (4.2) Chloro-dimethylbutyl Chloro-dimethylbutyl Chiral chloro-alkyl groups for steric control Ligand in Pd-catalyzed C–H activation
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Chloro-CF3-phenyl Fluoro-pyridyloxy-phenyl Fluorinated aromatic groups for metabolic stability Kinase inhibition (e.g., Regorafenib analog)

Key Observations :

  • Biological Activity : The thiazole-containing oxalamide (Compound 15) exhibits potent antiviral activity, likely due to its heterocyclic N2-substituent enhancing target binding . The target compound’s benzofuran group may similarly engage with enzymatic pockets, though empirical data is lacking.
  • Flavor Enhancement : S336’s dimethoxybenzyl and pyridinylethyl groups optimize interaction with umami taste receptors (TAS1R1/TAS1R3) . The target compound’s carbamoylbenzofuran lacks polar groups typical of flavor agents, suggesting divergent applications.
  • Metabolic Stability : Fluorinated or chlorinated aromatic substituents (e.g., Compound 1c) reduce oxidative metabolism, whereas the target compound’s benzofuran may undergo hydroxylation or glucuronidation .

Pharmacological and Toxicological Profiles

While direct data for the target compound is unavailable, comparisons can be drawn from analogs:

  • Antiviral Efficacy: Compound 15 (EC50 = 0.8 μM against HIV) highlights the importance of heterocyclic N2-substituents .
  • Safety: Oxalamides like S336 exhibit low toxicity (NOEL = 100 mg/kg/day in rats), attributed to rapid hydrolysis and glucuronidation .

Biological Activity

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the benzofuran core through cyclization, followed by the introduction of the oxalamide group via condensation reactions with oxalyl chloride and suitable amines. The sec-butyl group is added through alkylation reactions, which can be optimized for yield and scalability in industrial applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. These interactions may modulate various biological pathways, contributing to its potential therapeutic effects. Understanding the precise mechanism requires further experimental studies to elucidate the molecular targets involved.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

  • Anticancer Properties : Preliminary studies indicate that derivatives of benzofuran compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The structural features of this compound may enhance this effect through specific interactions with cancer cell signaling pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some oxalamide derivatives have shown antimicrobial properties. Testing this compound against various pathogens could reveal its efficacy as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the anticancer effects of benzofuran derivatives; found significant apoptosis induction in breast cancer cell lines.
Study 2 Evaluated anti-inflammatory properties; demonstrated reduction in pro-inflammatory cytokines in vitro.
Study 3 Assessed antimicrobial activity; showed effectiveness against Gram-positive bacteria.

These findings highlight the promising biological activities associated with compounds similar to this compound, suggesting that further research could validate its therapeutic potential.

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